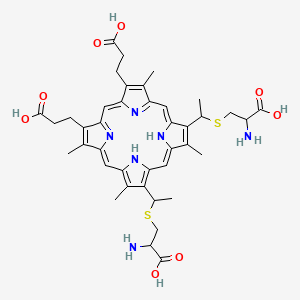

Porphyrin c

描述

属性

IUPAC Name |

2-amino-3-[1-[7-[1-(2-amino-2-carboxyethyl)sulfanylethyl]-13,17-bis(2-carboxyethyl)-3,8,12,18-tetramethyl-21,22-dihydroporphyrin-2-yl]ethylsulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H48N6O8S2/c1-17-23(7-9-35(47)48)31-14-32-24(8-10-36(49)50)18(2)28(44-32)12-33-38(22(6)56-16-26(42)40(53)54)20(4)30(46-33)13-34-37(21(5)55-15-25(41)39(51)52)19(3)29(45-34)11-27(17)43-31/h11-14,21-22,25-26,45-46H,7-10,15-16,41-42H2,1-6H3,(H,47,48)(H,49,50)(H,51,52)(H,53,54) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZWIZMWKSTIGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)SCC(C(=O)O)N)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C(C)SCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H48N6O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901318144 | |

| Record name | Porphyrin c | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

805.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635-50-7 | |

| Record name | Porphyrin c | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Porphyrin c | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Molecular Engineering of Porphyrin Frameworks

Controlled Synthesis of Porphyrin Macrocycles and Analogues

The synthesis of Porphyrin c is not a direct, one-pot condensation but rather a multi-stage process that begins with the construction of its foundational macrocycle, Protoporphyrin IX. This precursor possesses the specific arrangement of methyl, vinyl, and propionic acid side chains that are essential for the subsequent formation of this compound.

The de novo chemical synthesis of asymmetrically substituted porphyrins like Protoporphyrin IX is a formidable challenge. While foundational methods in porphyrin synthesis, such as the Rothemund reaction or the Adler-Longo and Lindsey methods, are highly effective for producing symmetrical, often meso-substituted porphyrins from the acid-catalyzed condensation of pyrroles and aldehydes, they are not suitable for creating the specific substituent pattern of Protoporphyrin IX efficiently. researchgate.net

The most effective and instructive "strategy" for obtaining the Protoporphyrin IX macrocycle is its biosynthesis, a multi-enzyme pathway that is highly conserved in nature. nih.govrsc.org This biological blueprint provides the conceptual framework for synthetic approaches. The process begins with simple precursors like glycine (B1666218) and succinyl-CoA and proceeds through key intermediates including porphobilinogen (B132115) (a monopyrrole) and uroporphyrinogen III (a tetrapyrrole). nih.gov A series of enzymatic modifications to the side chains ultimately yields the Protoporphyrin IX macrocycle. nih.gov Laboratory syntheses aiming for Protoporphyrin IX often adopt a biomimetic, step-wise approach, constructing linear tetrapyrroles (bilanes) that are then cyclized to form the desired macrocycle.

Table 1: Key Intermediates in the Biosynthesis of the Protoporphyrin IX Macrocycle

| Intermediate | Description | Key Enzyme (in biosynthesis) |

| 5-Aminolevulinate (ALA) | Initial building block | ALA synthase |

| Porphobilinogen (PBG) | Monopyrrole unit | ALA dehydratase |

| Hydroxymethylbilane | Linear tetrapyrrole | Porphobilinogen deaminase |

| Uroporphyrinogen III | First cyclic tetrapyrrole | Uroporphyrinogen-III synthase |

| Coproporphyrinogen III | Decarboxylated intermediate | Uroporphyrinogen decarboxylase |

| Protoporphyrinogen IX | Penultimate precursor | Coproporphyrinogen oxidase |

| Protoporphyrin IX | Final macrocycle precursor | Protoporphyrinogen oxidase |

Template-directed synthesis has emerged as a powerful strategy for the construction of complex, multi-porphyrin arrays such as nanorings and linear oligomers. nih.gov This method utilizes a template molecule to pre-organize porphyrin building blocks, facilitating their covalent linkage in a controlled manner. However, this approach is primarily geared towards creating large, often symmetrical, supramolecular structures. The synthesis of a specific, relatively small, and highly asymmetric molecule like the Protoporphyrin IX precursor of this compound does not typically employ template-directed strategies. The intricate placement of varied β-substituents required for Protoporphyrin IX is achieved through sequential, regioselective reactions rather than template-guided assembly.

Peripheral Functionalization and Derivatization Strategies

The defining characteristic of this compound is the presence of two thioether bonds linking the porphyrin macrocycle to cysteine residues. This transformation of the vinyl groups of Protoporphyrin IX is the key peripheral functionalization step.

The formation of this compound from Protoporphyrin IX involves the regioselective addition of the thiol groups from two cysteine residues across the two vinyl side chains of the porphyrin. researchgate.net In biological systems, this process is part of cytochrome c biogenesis and is catalyzed by the enzyme heme lyase. nih.gov This enzymatic reaction ensures the correct stereospecific addition to form the stable thioether linkages. acs.orgmdpi.com

In chemical synthesis, this transformation is modeled by the Michael addition of a thiol to the vinyl groups of a porphyrin. The vinyl groups, being electron-deficient, are susceptible to nucleophilic attack by thiols. Synthetic strategies for creating Heme c models often involve reacting Protoporphyrin IX or its derivatives with cysteine-containing peptides under conditions that promote this addition. nih.gov The regioselectivity is inherent to the starting material, as Protoporphyrin IX has only two vinyl groups at the 2 and 4 positions, providing specific sites for the reaction. nih.gov The development of synthetic methods for creating stable thioether bonds is a significant area of porphyrin chemistry, enabling the conjugation of porphyrins to various molecules, including peptides and proteins. nih.govnih.gov

The primary "covalent linkage" technique in the context of this compound is the formation of the aforementioned thioether bond. Beyond this intramolecular functionalization, the concept of linking multiple this compound units into larger assemblies or oligomers is an area of molecular engineering.

While specific examples of synthetic this compound oligomers are not common, general strategies for porphyrin oligomerization are well-established and could be applied. These methods include:

Direct C-C Coupling: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) can be used to link porphyrin units that have been pre-functionalized with appropriate groups (e.g., halides and boronic acids). cmu.edu

Electrochemical Synthesis: Electrosynthesis processes can induce the nucleophilic attack of one porphyrin onto the electrogenerated radical cation of another, forming oligomers. nih.gov

Bridging Ligands: Porphyrin units can be linked via conjugated spacers (e.g., alkynes, phenylenes) to create "molecular wires" with unique electronic properties. nih.gov

In a biological context, proteins containing Heme c, such as cytochrome c, can undergo oligomerization through processes like 3D domain swapping, where structural elements are exchanged between protein molecules to form dimers or larger assemblies. nih.govresearchgate.net This protein-level oligomerization is distinct from the direct covalent linkage of the porphyrin units themselves.

Metallation Chemistry and Coordination Complex Synthesis

This compound is the ligand that, upon chelation with iron, becomes Heme c. The synthesis of this and other metallothis compound complexes is a critical aspect of its chemistry.

The insertion of iron into the porphyrin core is the final step in the biosynthesis of hemes. nih.gov In nature, the enzyme ferrochelatase catalyzes the insertion of a ferrous (Fe²⁺) ion into Protoporphyrin IX to form Heme b, which is the precursor to Heme c. nih.gov

In the laboratory, metallation of porphyrins is a common procedure. A variety of metal salts can be reacted with the free-base porphyrin to introduce a central metal ion. For iron insertion into porphyrin precursors of this compound, methods often involve reacting the porphyrin with an iron(II) salt, such as ferrous chloride (FeCl₂), in a suitable solvent like dimethylformamide (DMF), often with heating. manchester.ac.ukrsc.org Milder, more efficient methods have been developed to accommodate sensitive functional groups on the porphyrin periphery, which is relevant for the complex structure of this compound. nih.gov

The resulting iron complex, Heme c, is a coordination complex where the iron is typically in the Fe(II) or Fe(III) oxidation state and is coordinated to the four nitrogen atoms of the porphyrin ring. nih.gov In its protein environment within cytochrome c, the iron is further coordinated by axial ligands from the protein backbone, typically a histidine and sometimes a methionine residue. mdpi.com Synthetic models of Heme c aim to replicate this coordination environment to study its structure and function. illinois.edu The coordination chemistry is not limited to iron; other metal ions can be inserted into the this compound macrocycle to create novel complexes with different catalytic or photophysical properties. nih.gov

Table 2: Comparison of Metallation Strategies for Heme c Formation

| Strategy | Metal Source | Catalyst/Conditions | Key Features |

| Biosynthesis | Fe²⁺ (ferrous iron) | Ferrochelatase (enzyme) | Highly efficient and specific; occurs in mitochondria. nih.gov |

| Chemical Synthesis | FeCl₂, Fe(OAc)₂, etc. | Refluxing in solvents (e.g., DMF, acetic acid). manchester.ac.uk | Standard laboratory procedure; conditions can be harsh. |

| Mild Chemical Synthesis | FeBr₂, Fe(OTf)₂ | Methanolic KOH/THF, followed by metal salt. nih.gov | High yields under mild conditions, suitable for sensitive porphyrins. |

Incorporation of Transition Metals and Main Group Elements

The nitrogen atoms within the central cavity of the porphyrin macrocycle can coordinate with a wide array of metal ions, a characteristic feature of porphyrin chemistry. inflibnet.ac.in The process of inserting a metal into the porphyrin ring is a fundamental strategy in synthesizing metalloporphyrins. google.com This is typically achieved by reacting the free-base porphyrin with a corresponding metal salt, often requiring specific solvents and temperature conditions to facilitate the loss of the two inner pyrrole (B145914) protons and the coordination of the metal. wikipedia.org

Transition metals such as iron, cobalt, nickel, copper, and zinc are commonly incorporated into porphyrin cores to create complexes with diverse functionalities. google.com Iron-porphyrin complexes are central to many biological processes, including oxygen transport in hemoglobin. researchgate.net The choice of the transition metal significantly influences the resulting complex's catalytic activity and electronic properties. researchgate.net For instance, cobalt porphyrins have been investigated as molecular catalysts for CO2 reduction. researchgate.net

Beyond transition metals, main group elements can also be integrated into the porphyrin core, leading to complexes with unique properties. Elements from period 6, including thallium, lead, and bismuth, have been shown to form metalloporphyrin complexes, often exhibiting unusual coordination geometries where the metal ion sits (B43327) out of the porphyrin plane. rsc.org The incorporation of elements like antimony has been explored for applications in photochemistry, as these complexes can act as potent photosensitizers. researchgate.net The synthesis of these main group metalloporphyrins expands the chemical space and potential applications of the porphyrin framework. researchgate.net

Below is an interactive data table summarizing various elements incorporated into porphyrin frameworks and their typical precursor salts.

| Element Category | Element | Symbol | Typical Precursor Salt |

| Transition Metals | Iron | Fe | FeCl₂ |

| Manganese | Mn | MnCl₂ | |

| Cobalt | Co | Co(OAc)₂ | |

| Nickel | Ni | Ni(OAc)₂ | |

| Copper | Cu | Cu(OAc)₂ | |

| Zinc | Zn | Zn(OAc)₂ | |

| Zirconium | Zr | ZrCl₄ | |

| Main Group Elements | Thallium | Tl | Tl(OAc)₃ |

| Lead | Pb | Pb(OAc)₂ | |

| Bismuth | Bi | BiCl₃ | |

| Antimony | Sb | SbCl₃ | |

| Tin | Sn | SnCl₂ |

This table represents common examples in general porphyrin chemistry and is illustrative of the types of precursors that would be used for the metallation of this compound.

Axial Ligation and Control of Coordination Geometry

The choice of axial ligand can modulate the properties of the metal center through electronic "push-pull" effects. worldscientific.com For example, in iron porphyrins, ligands like thiolates, imidazoles, and phenolates have distinct electronic influences that affect the reactivity of the iron center, which is a key principle in the function of heme enzymes like cytochrome P450. worldscientific.comnih.gov The coordination of one or two axial ligands results in five-coordinate (square pyramidal) or six-coordinate (octahedral) geometries, respectively. worldscientific.com

Control over coordination geometry is essential for designing porphyrin-based systems for specific applications. The steric and electronic properties of the axial ligands dictate their binding affinity and the resulting spin state of the metal complex. acs.org For instance, the binding of nitrogenous bases to ferric porphyrins has been studied extensively to understand the stoichiometry and spin states of the resulting complexes. acs.org Furthermore, in supramolecular chemistry, axial coordination is used to construct complex assemblies. Zinc porphyrins, for example, can be linked using bridging nitrogen ligands like diazabicyclo[2.2.2]octane (DABCO) to form organized, multi-component structures with tailored photophysical properties. rsc.org This strategic use of axial ligands allows for precise control over the local structure and function of the porphyrin assembly. rsc.org

The following interactive data table provides examples of common axial ligands and their influence on the coordination geometry of metalloporphyrins.

| Axial Ligand | Example Compound | Typical Coordination Number | Resulting Geometry |

| None | Free-base Porphyrin | 4 | Square Planar |

| Pyridine (B92270) | Pyridine-Co(II)OEP | 5 | Square Pyramidal |

| 1-Methylimidazole | 1-MeIm-Fe(III)Porphyrin | 5 or 6 | Square Pyramidal or Octahedral |

| Thiolate | p-Nitrobenzenethiolate-Fe(III)PPIX | 5 | Square Pyramidal |

| Carbon Monoxide | CO-Fe(II)Porphyrin | 5 | Square Pyramidal |

| Chloride | Cl-Sn(IV)TPP | 6 (with another ligand) | Octahedral |

| Hydroxide | OH-Fe(III)Porphyrin | 5 | Square Pyramidal |

This table illustrates fundamental principles of axial ligation in metalloporphyrin chemistry, which are applicable to metallated derivatives of this compound. Abbreviations: OEP (Octaethylporphyrin), PPIX (Protoporphyrin IX), TPP (Tetraphenylporphyrin).

Advanced Spectroscopic Elucidation of Porphyrin Electronic and Structural States

High-Resolution Spectroscopic Probes for Molecular Structure and Dynamics

High-resolution spectroscopic methods are indispensable for elucidating the precise molecular architecture and dynamic behavior of Porphyrin c within its protein environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure and conformational dynamics of porphyrins, including the heme c moiety acs.org. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the porphyrin core and its peripheral substituents researchgate.net. For Heme C, NMR studies have been instrumental in confirming its structure, including the absolute stereochemical configuration around its thioether bonds wikipedia.orgworldscientific.com.

Early ¹H NMR studies of cytochrome c, which contains Heme C, identified well-resolved resonances, offering qualitative structural insights into the heme group and its protein crevice worldscientific.com. More advanced high-field NMR techniques, coupled with digital resolution enhancement, have allowed for the assignment of all Heme C protons, including the ring methyl groups and meso-protons worldscientific.com. Spin decoupling and nuclear Overhauser effect (NOE) experiments have further refined these assignments worldscientific.com.

¹³C NMR spectroscopy, despite its lower sensitivity and natural abundance, has emerged as a complementary technique, particularly for paramagnetic hemes and heme proteins nih.govbmrb.io. It can provide insights into the electronic structure and structure-function relationships nih.gov. For example, the chemical shifts of meso-carbons (C_m) in ¹³C NMR spectra are sensitive to the coordination state of the ferric high-spin heme iron, with distinct shifts for hexa-coordinate versus penta-coordinate centers acs.org. This sensitivity allows for the determination of the heme's coordination state without requiring suitable model complexes acs.org.

| NMR Parameter | Observation/Application (this compound / Heme Proteins) | Significance |

|---|---|---|

| ¹H Chemical Shifts | Assignment of ring methyl, meso-protons, and thioether bridge protons in ferrocytochrome c and ferricytochrome c. worldscientific.com | Provides detailed structural characterization and conformational information of the heme c moiety. worldscientific.com |

| ¹³C Chemical Shifts (meso-carbons) | Distinguishes between hexa-coordinate (~-80 ppm) and penta-coordinate (~250 ppm) ferric high-spin heme centers. acs.org | Reliable diagnostic tool for determining the coordination state of the heme iron, crucial for understanding its reactivity. acs.org |

| Spin Decoupling & NOE | Confirmation of proton assignments and spatial proximity within the heme c. worldscientific.com | Establishes connectivity and through-space relationships, aiding in complete structural elucidation. worldscientific.com |

| Solid-state ¹³C CPMAS NMR | Investigates crystal packing, molecular stacking, and host-guest interactions of porphyrins. nih.gov | Provides insights into intermolecular interactions and conformational changes in the solid state. nih.gov |

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is crucial for characterizing the bond vibrations and structural integrity of porphyrins, including Heme C nih.govencyclopedia.pubmdpi.comnih.gov. These methods are highly sensitive to the molecular environment, oxidation state, spin state, and coordination of the heme iron encyclopedia.pubnih.gov.

Resonance Raman (RR) spectroscopy is particularly powerful for studying metalloporphyrins due to its ability to selectively probe the vibrational modes of the heme group, even within large protein matrices researchgate.netencyclopedia.pubnih.gov. Upon Soret-band excitation, RR spectra of heme proteins exhibit high-frequency marker bands (ν_4, ν_3, ν_2, and ν_10) in the 1300–1700 cm⁻¹ region, which are sensitive indicators of the heme iron's redox, spin, and coordination states encyclopedia.pubnih.gov. For c-type hemes, RR spectroscopy can distinguish between ferric and ferrous populations and different spin configurations (e.g., 6cLS, 5cHS) encyclopedia.pubnih.gov. For example, studies on cytochrome c have shown that RR spectra can reveal the influence of the heme's oxidation state on primary photoprocesses and conformational relaxation mdpi.com.

IR spectroscopy complements Raman by providing information on different vibrational modes, particularly useful for identifying specific functional groups and their interactions nih.gov. For instance, IR difference spectroscopy, especially with isotopically labeled ligands, can provide structural details on active site conformations and protonation events in heme proteins nih.govpsu.edu. The structure of Heme C was initially confirmed using IR experiments of its reduced Fe(II) form wikipedia.org.

| Spectroscopic Technique | Characteristic Vibrational Modes/Regions | Structural/Electronic Information |

|---|---|---|

| Resonance Raman (RR) Spectroscopy | High-frequency marker bands (ν₄, ν₃, ν₂, ν₁₀) in 1300–1700 cm⁻¹ region. encyclopedia.pubnih.gov | Sensitive to redox, spin, and coordination state of heme iron. Distinguishes ferric/ferrous and low-spin/high-spin states. encyclopedia.pubnih.gov |

| Infrared (IR) Spectroscopy | C-C, C-N, C-H stretches; metal vibrations (400–470 cm⁻¹). nih.govencyclopedia.pub | Characterizes specific bond types and functional groups. Used for initial structural confirmation of Heme C. wikipedia.org |

| Time-resolved IR/Raman | Dynamic changes in vibrational spectra. psu.edu | Probes transient structural details during catalytic reactions and proton pumping mechanisms in cytochrome c oxidase. psu.edu |

Mass spectrometry (MS) techniques, such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, are vital for confirming the molecular weight and structural details of porphyrins and their derivatives researchgate.netacs.orgsdu.edu.cn. These methods provide precise mass measurements and fragmentation patterns that are characteristic of the compound's structure.

MALDI-TOF MS is widely used for the analysis of cyclic tetrapyrroles, including Heme C nih.gov. It can detect molecular ions and provide fragmentation patterns that are indicative of the chemical structure and the location of substituents researchgate.netacs.org. For example, MALDI-TOF MS has been successfully employed to characterize Heme C in cytochrome c nih.gov. High-resolution ESI-MS can confirm the isotopic patterns of porphyrins, providing high confidence in molecular formula assignments researchgate.net.

The ability of MS/MS (tandem mass spectrometry) to induce fragmentation allows for the acquisition of detailed structural information, as the product ions formed are characteristic of the groups linked to the porphyrin and their positions acs.org. This is particularly useful for complex biomolecules like Heme C, which is covalently attached to proteins wikipedia.org.

| Mass Spectrometry Technique | Application | Information Provided |

|---|---|---|

| MALDI-TOF MS | Characterization of Heme C in cytochrome c and other cyclic tetrapyrroles. nih.gov | Molecular weight determination, identification of molecular ions, and characteristic fragmentation patterns. researchgate.netnih.gov |

| ESI-MS (High-resolution) | Analysis of porphyrins and their derivatives. researchgate.netacs.org | Accurate mass measurement and confirmation of isotopic patterns, aiding in molecular formula assignment. researchgate.net |

| MS/MS (Tandem Mass Spectrometry) | Structural elucidation of substituted porphyrins. acs.org | Detailed fragmentation patterns that reveal the chemical structure and precise location of substituents. acs.org |

Electronic Absorption and Emission Spectroscopy: Theoretical Interpretations

Electronic absorption and emission spectroscopy are fundamental for understanding the electronic structure and excited state properties of porphyrins. The characteristic intense Soret (B) band and weaker Q bands in the visible region are hallmarks of the porphyrin macrocycle's conjugated π-electron system ebi.ac.ukacs.org.

Porphyrins, including some derivatives of Heme C, can self-assemble into supramolecular aggregates, leading to significant changes in their electronic absorption and emission spectra due to excitonic coupling mdpi.comrsc.orgasm.orgresearchgate.netnih.gov. These aggregates are primarily classified into two types: H-aggregates and J-aggregates.

H-aggregates are characterized by a blue-shift of the Soret absorption band relative to the monomer, typically resulting from face-to-face stacking of the porphyrin rings mdpi.comresearchgate.net. In these aggregates, the transition dipole moments are arranged in a "head-to-head" fashion, leading to a higher energy exciton (B1674681) state mdpi.comresearchgate.net. Conversely, J-aggregates exhibit a red-shift of the Soret band and are associated with a "side-by-side" or slipped-stacking arrangement of porphyrin units mdpi.comresearchgate.net. This arrangement leads to a lower energy exciton state with enhanced oscillator strength mdpi.compsu.edu.

Excitonic coupling in these aggregates significantly alters their emissive properties and energy transfer dynamics mdpi.com. The specific aggregation structure dictates the nature of the exciton, influencing energy dissipation and charge separation processes, which is relevant for light-harvesting applications mdpi.compsu.edu. While direct aggregation studies on isolated Heme C are less common due to its covalent attachment within proteins, the principles of excitonic coupling are crucial for understanding the spectral properties of multi-heme proteins where inter-heme interactions can occur researchgate.net.

| Aggregate Type | Spectral Shift (Soret Band) | Molecular Arrangement | Exciton Energy |

|---|---|---|---|

| H-aggregate | Blue-shift mdpi.comresearchgate.net | Face-to-face stacking mdpi.comresearchgate.net | Higher energy mdpi.com |

| J-aggregate | Red-shift mdpi.comresearchgate.net | Side-by-side (slipped) stacking mdpi.comresearchgate.net | Lower energy, enhanced oscillator strength mdpi.compsu.edu |

Time-resolved spectroscopic techniques, such as femtosecond transient absorption (fs-TA) and time-resolved emission spectroscopy, are essential for probing the ultrafast excited state dynamics of porphyrins and heme proteins acs.orgmdpi.com. These methods allow for the direct observation of molecular relaxation processes, energy transfer, and charge separation events occurring on picosecond to femtosecond timescales.

Upon excitation of the Soret (B) band, porphyrins undergo rapid internal conversion from the S2 state to the S1 (Q) state, typically within subpicoseconds mdpi.com. The S1 state then decays to the ground state or undergoes intersystem crossing to the triplet state nih.gov. For example, studies on meso-(pyridyl) porphyrins showed a very fast decay component of 80 ± 20 fs for the S2 state, followed by Qy emission decay components of 200–300 fs and 1–1.5 ps attributed to intramolecular vibrational redistribution (IVR).

In the context of Heme C within cytochrome c, femtosecond transient absorption spectroscopy has been used to investigate its excited state dynamics mdpi.com. For ferrous cytochrome c, instantaneous photodissociation of the methionine side chain from the heme iron is a dominant event, with rebinding occurring in two phases (approximately 5 ps and 16 ps) mdpi.com. In contrast, in ferric cytochrome c, photodissociation of an internal ligand does not occur, and relaxation dynamics are dominated by vibrational cooling in the ground electronic state of the heme mdpi.com. These studies highlight how the oxidation state of the heme iron significantly influences its photoinduced coordination behavior and relaxation pathways mdpi.com.

| Excited State/Process | Observed Lifetime/Timescale | Technique/Observation | Significance |

|---|---|---|---|

| S2 (B band) decay | ~80 ± 20 fs | Fluorescence up-conversion, transient absorption | Rapid internal conversion to Q states. |

| Qy emission decay | ~200–300 fs and ~1–1.5 ps | Fluorescence up-conversion | Intramolecular vibrational redistribution (IVR) and solute-solvent interactions. |

| Photodissociation (ferrous Cyt c) | Instantaneous; rebinding ~5 ps and ~16 ps mdpi.com | Femtosecond time-resolved resonance Raman and transient absorption | Reveals photoinduced ligand exchange dynamics and conformational relaxation. mdpi.com |

| Vibrational cooling (ferric Cyt c) | ~7 ps (intermolecular energy transfer) mdpi.com | Femtosecond time-resolved resonance Raman and transient absorption | Dominant relaxation pathway in the absence of ligand photodissociation. mdpi.com |

X-ray Crystallography and Diffraction Studies for Solid-State Architectures

X-ray crystallography is a powerful technique that provides atomic-resolution insights into the three-dimensional arrangement of molecules in the solid state, revealing precise bond lengths, bond angles, molecular conformations, and intermolecular interactions. For porphyrins, these studies are crucial for understanding their intrinsic structural properties and how they pack in crystalline environments, which can influence their electronic and photophysical behavior acs.orgrsc.org.

General Insights from Porphyrin X-ray Crystallography: X-ray diffraction studies on various porphyrins have consistently shown that the macrocyclic core, composed of four modified pyrrole (B145914) subunits linked by methine bridges, is largely planar but can exhibit various distortions rsc.org. These distortions, such as "ruffling" or "doming," are often observed in more complex porphyrins or when metal ions are incorporated into the central cavity, and they can significantly impact the molecule's electronic properties and reactivity rsc.orgmdpi.comacs.orgresearchgate.net. For instance, the planarity of individual macrocycles may undergo distortions of up to a few tenths of Ångstroms mdpi.com.

Solid-state architectures of porphyrins are often stabilized by a combination of intermolecular forces, including π-π stacking interactions between the aromatic macrocycles, hydrogen bonding, and van der Waals forces acs.orgnih.govimaging.orgnih.gov. These interactions dictate how porphyrin molecules arrange themselves into one-dimensional columns, two-dimensional sheets, or three-dimensional frameworks nih.govimaging.orgacs.org. For example, studies on various porphyrin derivatives have revealed diverse packing motifs, such as herringbone-type packing or layer-by-layer structures, influenced by the peripheral substituents and the presence of solvent molecules imaging.orgnih.govarizona.edud-nb.info.

Application to this compound: While X-ray crystallography is fundamental for characterizing porphyrin structures, detailed single-crystal X-ray diffraction data specifically for this compound (PubChem CID: 188290) are not readily available in general scientific literature searches. This is likely due to the inherent challenges associated with crystallizing complex, naturally occurring biomolecules with multiple flexible side chains, such as the amino acid residues in this compound. The presence of these bulky and flexible substituents can hinder the formation of well-ordered crystals necessary for high-resolution X-ray diffraction.

If a crystal structure of this compound were to be determined, it would provide invaluable data on:

Macrocycle Planarity and Distortions: Precise measurements of the porphyrin core's deviation from planarity, indicating any ruffling, saddling, or other distortions induced by its complex side chains or packing environment.

Bond Lengths and Angles: Accurate determination of bond lengths and angles within the porphyrin macrocycle and its peripheral substituents, offering insights into electron delocalization and steric strain.

Side Chain Conformation: The specific three-dimensional orientation of the propionic acid and cysteine-thioether side chains, which are critical for its interactions in biological systems.

Intermolecular Interactions: Identification of hydrogen bonding networks, π-π stacking interactions, and other non-covalent forces that govern the solid-state packing of this compound molecules. This would reveal how individual molecules assemble into larger architectures, potentially forming channels or layers.

The absence of specific crystallographic data for this compound highlights the ongoing challenge in obtaining high-quality crystals of such intricate biological molecules. However, general principles derived from the extensive body of porphyrin crystallography would apply, providing a framework for interpreting any future structural elucidations of this compound.

Photophysical Processes and Energy/charge Transfer Mechanisms in Porphyrin Systems

Fundamental Principles of Porphyrin Light Absorption and Emission

Porphyrins exhibit characteristic absorption and emission spectra due to their highly conjugated π-electron systems.

The electronic absorption spectra of porphyrins are primarily explained by the Gouterman four-orbital model, developed in the early 1960s nih.govacs.orgwikipedia.org. This model posits that the UV-visible spectra are dominated by transitions between four frontier molecular orbitals: two nearly degenerate highest occupied molecular orbitals (HOMOs), denoted a1u and a2u under D4h symmetry, and two exactly degenerate lowest unoccupied molecular orbitals (LUMOs), denoted eg nih.govacs.orgwikipedia.orgcaltech.edu. These frontier orbitals are energetically well-separated from other molecular orbitals nih.govacs.orgcaltech.edu.

The characteristic absorption bands of porphyrins arise from transitions among these four orbitals nih.govwikipedia.orgcaltech.eduscispace.com:

Soret (B) Band: This intense absorption band, typically found in the near-UV region (400-436 nm), results from a strong allowed transition from the ground state (S0) to the second excited singlet state (S2) scispace.comrsc.org.

Q-Bands: Weaker absorption bands, located in the visible region (490-650 nm), correspond to forbidden transitions from the ground state (S0) to the first excited singlet state (S1) scispace.comrsc.org. In symmetric porphyrins, the S1 state is degenerate, comprising Qx and Qy components rsc.org. Metallation of porphyrins can lead to changes in the Q-band splitting pattern, serving as an indicator of interactions between the porphyrin ring and its surroundings scispace.com.

The relative energies of these transitions can be influenced by the central metal atom and substituents on the porphyrin ring caltech.eduroyalsocietypublishing.org. For instance, a more electropositive metal can raise the energy of the a2u orbital, leading to a red-shift in the visible bands caltech.edu.

Table 1: Characteristic Absorption Bands of Porphyrins (General)

| Band Type | Wavelength Range (nm) | Intensity | Electronic Transition |

| Soret (B) | 400-436 | Strong | S0 → S2 |

| Q-bands | 490-650 | Weak | S0 → S1 |

Upon light absorption, porphyrins are promoted to excited singlet states (S1 or S2). These excited states can then return to the ground state (S0) through various radiative and non-radiative decay pathways nih.govcore.ac.uk.

Radiative Decay:

Fluorescence: Emission of light from the S1 state back to the S0 state. The fluorescence quantum yield (ΦF) is a measure of the efficiency of this process nih.govcore.ac.uk. Factors such as conformational flexibility can influence ΦF, with increased flexibility often leading to enhanced non-radiative decay and thus lower fluorescence efficiency nih.govcore.ac.uk. For instance, chlorins and isobacteriochlorins, which have more distorted structures than porphyrins, can exhibit higher fluorescence quantum yields due to decreased non-radiative pathways nih.gov.

Phosphorescence: Emission of light from the triplet state (T1) to the S0 state. This process is spin-forbidden and typically much slower than fluorescence.

Non-radiative Decay:

Internal Conversion (IC): Non-radiative transition between excited states of the same spin multiplicity (e.g., S2 to S1) or from an excited state to the ground state (S1 to S0) diva-portal.org.

Vibrational Relaxation: Rapid loss of excess vibrational energy within an electronic state nih.govdiva-portal.org.

Intersystem Crossing (ISC): Non-radiative transition from a singlet excited state (S1) to a triplet excited state (T1) diva-portal.orgmdpi.com. This process is crucial for the formation of the triplet state, which plays a significant role in many porphyrin applications, including photodynamic therapy uc.pt. For free base and regular porphyrins, the sum of fluorescence and intersystem crossing quantum yields is often close to 1, indicating minor contributions from other non-radiative relaxation processes diva-portal.org.

The lifetime of the S1 state in porphyrins can vary significantly depending on factors such as the central metal atom and substituents. For example, the S1 lifetime of free base porphyrins is generally longer than that of corresponding zinc porphyrins diva-portal.org.

Table 2: Decay Pathways in Porphyrin Systems

| Pathway Type | Description | Spin Multiplicity Change |

| Fluorescence | S1 → S0 + photon (light emission) | No |

| Phosphorescence | T1 → S0 + photon (light emission) | Yes |

| Internal Conversion | Sn → Sm (n>m) or S1 → S0 (non-radiative) | No |

| Intersystem Crossing | S1 → T1 (non-radiative) | Yes |

Photoinduced Electron and Energy Transfer Dynamics

Porphyrin systems are highly efficient in photoinduced electron and energy transfer processes, making them vital in natural photosynthesis and various artificial light-harvesting and catalytic applications.

Photoinduced electron transfer (PET) involves the transfer of an electron from an excited donor molecule to an acceptor molecule, or vice versa, leading to charge separation nih.govox.ac.uk. In porphyrin-based systems, this often results in the formation of transient exciplex states and subsequent charge separation into radical ion pairs nih.gov. The efficiency and kinetics of charge separation and recombination are influenced by factors such as the thermodynamic driving force, distance between donor and acceptor, and solvent polarity ox.ac.ukacs.org.

Studies on electron transfer between cytochrome c (which contains Porphyrin c) and various water-soluble porphyrins have shown that the electron transfer rate increases with increasing driving force acs.org. For instance, in covalently linked porphyrin-molybdenum dyads, deactivation of the porphyrin's S1 state can occur solely by electron transfer to Mo(V) with near-unity quantum efficiency acs.org. Researchers have also observed porphyrin electron transfer reactions at the single-molecule level on electrode surfaces, demonstrating changes in the molecule's chemical state (oxidized vs. reduced) temple.edu. Porphyrin-fullerene dyad systems are well-known for their highly efficient electron transfer from the porphyrin chromophore to the fullerene acceptor, often leading to long-lived charge-separated states ox.ac.ukroyalsocietypublishing.org.

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism that occurs between two chromophores (a donor and an acceptor) when they are in close proximity (typically 1-10 nm) and their absorption and emission spectra overlap frontiersin.orgpnas.org. The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor (R-6 dependence) and depends on the spectral overlap integral and the relative orientation of their transition dipoles frontiersin.org.

Porphyrins are excellent candidates for FRET studies due to their strong absorption bands and tunable emission properties. They are frequently used as FRET donors or acceptors in various assemblies, including biological systems and synthetic constructs frontiersin.orgacs.orgnih.govrsc.org. For example, zinc porphyrin (ZnP) in zinc-substituted cytochrome c (Zn-cyt c) has been demonstrated as an effective FRET donor to an Alexa660 dye acceptor, allowing for the measurement of molecular-scale distances and characterization of protein unfolding pnas.orgacs.orgnih.gov. The large extinction coefficient of ZnP enhances the acceptor emission intensity, enabling sensitization of dyes absorbing in the red region of the spectrum acs.org.

Porphyrin-DNA constructs have been developed as modular energy transfer arrays, where the FRET efficiency between a donor (e.g., AlexaFluor 546) and a porphyrin acceptor can be correlated to their positions along the DNA helix, acting as a molecular ruler with base pair resolution frontiersin.orgrsc.org. FRET sensors based on porphyrin-quantum dot assemblies have also been reported for highly sensitive detection applications nih.gov. Homo-FRET, where energy transfer occurs between identical fluorophores, can also occur in porphyrin assemblies and contribute to enhanced energy transfer to an ultimate acceptor nih.gov.

Triplet State Formation and Reactivity in Photoactivated Porphyrins

The triplet excited state (T1) of porphyrins is a long-lived, highly reactive species formed via intersystem crossing (ISC) from the S1 state diva-portal.orgmdpi.com. The efficiency of triplet state formation (triplet quantum yield) is crucial for applications such as photodynamic therapy (PDT) uc.pt.

Upon excitation, porphyrins undergo rapid ISC to populate the triplet state, especially in the presence of heavy atoms (e.g., in metalloporphyrins like platinum or gold porphyrins) which enhance spin-orbit coupling diva-portal.orgrsc.orgnih.gov. For instance, platinum porphyrins exhibit very rapid and efficient S1 → T1 intersystem crossing rsc.org. Copper porphyrins also show efficient intersystem crossing, a process known as enhanced intersystem crossing (EISC), where coupling of porphyrin-based excited states to the unpaired electron on copper facilitates triplet state formation mdpi.com.

The reactivity of the porphyrin triplet state primarily involves:

Energy Transfer to Oxygen (Type II Photooxygenation): The most significant reaction of the porphyrin triplet state in biological systems is the transfer of energy to ground-state molecular oxygen (3O2), generating highly reactive singlet oxygen (1O2) uc.ptnih.gov. Singlet oxygen is a potent oxidizing agent responsible for cellular damage in PDT uc.pt. A high singlet oxygen quantum yield requires a high triplet state quantum yield, sufficient triplet energy, and a long triplet lifetime uc.pt.

Electron Transfer Reactions (Type I Photooxygenation): The triplet state can also participate in direct electron or hydrogen transfer reactions with substrate molecules uc.ptrsc.org. This is often a competing pathway with singlet oxygen generation uc.pt. For example, photoinduced electron transfer from halides to the triplet state of platinum porphyrin has been observed rsc.org.

The lifetime of the triplet state can vary from microseconds to milliseconds, depending on the porphyrin structure, central metal, and environment (e.g., presence of oxygen) diva-portal.orgrsc.orgnih.gov. Studies have shown that peripheral substituents can significantly alter the electrochemical potential and thus the electron transfer reactivity of the triplet state rsc.org.

Table 3: Triplet State Properties and Reactivity

| Property/Reactivity | Description | Key Factors |

| Formation | Intersystem Crossing (S1 → T1) | Spin-orbit coupling, heavy atom effect |

| Lifetime | Varies (µs to ms) | Porphyrin structure, central metal, environment (O2) |

| Singlet Oxygen Generation | Energy transfer from T1 to 3O2 to form 1O2 | High triplet quantum yield, sufficient triplet energy, long triplet lifetime uc.pt |

| Electron Transfer | Direct electron/hydrogen transfer with substrates | Redox potentials, driving force |

Reactivity, Catalysis, and Reaction Mechanism Studies

Catalytic Applications of Porphyrin-based Systems

Porphyrin-based systems exhibit broad applicability across numerous catalytic domains, including oxidation, hydroxylation, photocatalysis, and electrocatalysis.

Oxidation and Hydroxylation Reactions (e.g., C-H Functionalization, Epoxidation)

Metalloporphyrins, particularly those incorporating iron (Fe), manganese (Mn), and ruthenium (Ru), serve as effective catalysts for a range of oxidation and hydroxylation reactions. These include the challenging C-H functionalization, hydroxylation of alkanes, and epoxidation of olefins nih.govnih.govmdpi.comrsc.orgresearchgate.netrsc.orgbohrium.comsci-hub.sersc.orgthieme-connect.comresearchgate.net.

A prominent natural example is the cytochrome P450 enzyme family, which utilizes an iron porphyrin core to catalyze aerobic oxidation reactions, such as highly selective hydroxylation of alkanes and epoxidation of olefins, under mild biological conditions nih.govnih.govmdpi.comrsc.org. Synthetic metalloporphyrins have been developed to mimic these natural processes, employing various oxidants like iodosylbenzene (PhIO), hydrogen peroxide (H₂O₂), and N-oxides nih.govnih.govmdpi.comrsc.orgthieme-connect.comgdut.edu.cn.

Research has also focused on developing chiral metalloporphyrins to achieve enantioselective epoxidation of olefins, yielding optically active epoxides that are valuable intermediates in asymmetric synthesis nih.govresearchgate.netthieme-connect.com. While simple metalloporphyrins without meso-substituents can undergo rapid oxidative degradation, strategies involving structural modifications, such as the introduction of bulky substituents or strapped porphyrins, have been employed to enhance catalyst stability and prevent deactivation pathways like the formation of μ-oxo-bridged dimers nih.govsci-hub.se.

Photocatalytic Processes (e.g., H2 Production, CO2 Reduction, Pollutant Degradation)

Porphyrins and metalloporphyrins are recognized as efficient photosensitizers and catalysts in photocatalytic processes, driven by their strong light absorption capabilities and conjugated π-electron systems researchgate.netnih.govalfachemic.comresearchgate.netrsc.orgacs.org. These systems are inspired by natural photosynthesis, where porphyrins play a key role in harvesting photon energy researchgate.netresearchgate.netrsc.org.

Key photocatalytic applications include:

Hydrogen (H₂) Production: Porphyrin-based systems are considered ideal catalysts for photocatalytic H₂ production from water, with efficiency depending on factors like porphyrin aggregate morphologies and sizes researchgate.netresearchgate.netacs.org.

Carbon Dioxide (CO₂) Reduction: Porphyrins are utilized in the photocatalytic conversion of CO₂ into valuable chemical fuels, contributing to carbon emission reduction researchgate.netnih.govalfachemic.comresearchgate.netrsc.org.

Pollutant Degradation: Metalloporphyrins exhibit high photosensitivity and good photocatalytic degradation efficiency under sunlight, effectively degrading various organic pollutants in wastewater researchgate.netnih.govalfachemic.comrsc.org.

The integration of porphyrins into framework materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) has further enhanced their photocatalytic performance by improving visible light harvesting, charge carrier separation efficiency, and long-term stability nih.govresearchgate.netrsc.org.

Electrocatalysis (e.g., Oxygen Reduction/Evolution Reactions)

Porphyrins and metalloporphyrins (e.g., iron, cobalt, nickel porphyrins) have emerged as powerful electrocatalysts due to their tunable electronic and structural characteristics, as well as their versatile redox properties alfachemic.comfrontierspecialtychemicals.commdpi.commdpi.comresearchgate.netrsc.orgacs.org. They play pivotal roles in sustainable energy applications, including fuel cells and metal-air batteries.

Notable electrocatalytic applications include:

Oxygen Reduction Reaction (ORR): Metalloporphyrins are highly active in ORR, which is crucial for fuel cell technologies. For instance, iron porphyrins can catalyze the four-electron reduction of O₂ to H₂O, while cobalt porphyrins tend to facilitate the two-electron reduction to H₂O₂ mdpi.comresearchgate.netacs.org.

Oxygen Evolution Reaction (OER): Porphyrin-based catalysts have shown significant improvements in OER, a process that typically suffers from high overpotential and slow kinetics, essential for water-splitting devices frontierspecialtychemicals.commdpi.comrsc.org.

Hydrogen Evolution Reaction (HER): Porphyrin-based systems are also explored for HER, contributing to the generation of molecular hydrogen frontierspecialtychemicals.comresearchgate.netacs.org.

Carbon Dioxide Reduction Reaction (CO₂RR): Porphyrin-based materials have exhibited excellent performance for CO₂RR, converting CO₂ into various C₁ and C₂ compounds frontierspecialtychemicals.comacs.org.

The incorporation of metalloporphyrins into porous frameworks like COFs has led to the development of bifunctional electrocatalysts with high densities of well-defined active sites, improved conductivity, and superior catalytic performance for ORR and OER frontierspecialtychemicals.comrsc.orgacs.org.

Summary of Catalytic Applications of Porphyrin-based Systems

| Catalytic Application | Example Reactions | Key Porphyrin Types/Metals Involved |

| Oxidation & Hydroxylation | C-H Functionalization, Alkane Hydroxylation, Olefin Epoxidation | Iron, Manganese, Ruthenium Porphyrins (e.g., in Cytochrome P450 mimics) nih.govnih.govmdpi.comrsc.orgresearchgate.netrsc.orgbohrium.comsci-hub.sersc.orgthieme-connect.comresearchgate.net |

| Photocatalysis | H₂ Production, CO₂ Reduction, Pollutant Degradation | Metalloporphyrins (e.g., Zn, Fe, Co porphyrins), Porphyrin-based MOFs/COFs researchgate.netnih.govalfachemic.comresearchgate.netrsc.orgacs.orgrsc.org |

| Electrocatalysis | Oxygen Reduction Reaction (ORR), Oxygen Evolution Reaction (OER), Hydrogen Evolution Reaction (HER), CO₂ Reduction Reaction (CO₂RR) | Iron, Cobalt, Nickel Porphyrins, Porphyrin-based COFs alfachemic.comfrontierspecialtychemicals.commdpi.commdpi.comresearchgate.netrsc.orgacs.org |

Mechanistic Investigations of Porphyrin-Catalyzed Reactions

Understanding the detailed reaction mechanisms is critical for rational design and optimization of porphyrin-based catalysts. Two key mechanistic pathways frequently observed in porphyrin catalysis are Proton-Coupled Electron Transfer (PCET) and Oxygen Atom Transfer (OAT).

Proton-Coupled Electron Transfer (PCET) Mechanisms

Proton-coupled electron transfer (PCET) mechanisms involve the concerted or sequential transfer of electrons and protons, often enabling reactions to proceed with lower energy inputs by avoiding high-energy intermediates rsc.orgmdpi.compnas.orgnih.govacs.org. This synergistic transfer can significantly impact the thermodynamics, activation energy, and reaction rate.

In porphyrin-based systems, PCET is particularly relevant in electrocatalytic processes:

Hydrogen Evolution Reaction (HER): Studies on nickel porphyrin electrocatalysts for HER indicate that PCET can lead to the dearomatization of the porphyrin conjugated system, favoring protonation at the meso carbon to form a phlorin intermediate. The active intermediate stores electrons in the C-H bond of the modified porphyrin, rather than a traditional metal-hydride bond pnas.orgacs.org.

Oxygen Reduction Reaction (ORR): In iron porphyrin-catalyzed ORR, the reduction of Fe(III)-O₂ species to Fe(III)-OOH can occur via a PCET mechanism, especially in the presence of pendant proton relays like phenol (B47542) groups mdpi.com.

CO₂ Reduction Reaction (CO₂RR): The reduction of CO₂ molecules at the catalyst surface, often mediated by porphyrin-based MOFs, involves a sequential acquisition of electrons and protons, which can proceed via a stepwise electron transfer-proton transfer (ET-PT) or a more tightly coupled PCET pathway rsc.org.

Biological systems, including those involving porphyrin cofactors, are known to utilize PCET mechanisms for processes like C-H bond formation and cleavage nih.gov.

Oxygen Atom Transfer (OAT) Pathways

Oxygen Atom Transfer (OAT) is a fundamental two-electron process where an oxygen atom is transferred from an oxidant to a substrate, resulting in its oxidation nih.govgdut.edu.cnmdpi.comrsc.org. This mechanism is central to the oxidation and hydroxylation reactions catalyzed by metalloporphyrins, mimicking the activity of heme enzymes.

Key features of OAT pathways in porphyrin catalysis include:

High-Valent Metal-Oxo Intermediates: The active species in OAT reactions are typically high-valent metal-oxo species, such as iron(IV)-oxo, manganese(IV)-oxo, or ruthenium-oxo porphyrins nih.govnih.govbohrium.comrsc.orggdut.edu.cnmdpi.comrsc.orgresearchgate.net. These intermediates are highly reactive oxygen transfer agents.

Relevance in Oxidation Reactions: OAT is the proposed mechanism for various transformations, including the epoxidation of olefins and the hydroxylation of alkanes nih.govrsc.orggdut.edu.cn.

Oxygen Rebound Mechanism: In C-H hydroxylation, the reaction often proceeds via a "rebound mechanism" where the oxo-metal species abstracts a hydrogen atom from the C-H bond, followed by a rapid rebound of the hydroxyl radical to form the alcohol nih.govbohrium.com.

Mechanistic Studies: Kinetic studies, including Hammett plots, are often employed to confirm OAT mechanisms, showing electrophilic character of the metal-based oxidant and consistency with direct oxygen atom transfer mdpi.comresearchgate.net.

Supramolecular Architectures and Self Assembly Phenomena

Design Principles for Porphyrin Self-Organization

The spontaneous organization of porphyrin c molecules into well-defined structures is a thermodynamically driven process. The design principles for this self-organization hinge on the strategic use of specific intermolecular forces and coordination chemistry. These interactions, though individually weak, act cooperatively to direct the assembly of this compound into stable, higher-order structures. mdpi.comfrontiersin.org

Non-Covalent Interactions (π-π Stacking, Hydrogen Bonding, Electrostatic, Hydrophobic)

A variety of non-covalent interactions are instrumental in the self-assembly of this compound. These include:

π-π Stacking: The large, aromatic macrocycle of this compound facilitates strong π-π stacking interactions, which are a primary driving force for aggregation. mdpi.com The geometry of these stacks can be influenced by peripheral substituents and the surrounding solvent. nih.gov

Hydrogen Bonding: The introduction of functional groups capable of hydrogen bonding, such as carboxylic acids or amides, provides directionality and specificity to the self-assembly process. frontiersin.orgnih.gov These interactions can lead to the formation of one-, two-, and even three-dimensional networks. nih.gov Asymmetric porphyrins with both carboxylic acid and pyridine (B92270) substituents have shown enhanced gelation properties due to cooperative π-π stacking and hydrogen bonding. frontiersin.org

Electrostatic Interactions: The presence of charged substituents on the this compound macrocycle allows for electrostatic interactions to guide self-assembly. Attractive forces between oppositely charged groups or repulsive forces between like charges can be used to control the aggregation state and morphology. mdpi.com

Hydrophobic Effect: In aqueous environments, the hydrophobic nature of the this compound core drives aggregation to minimize contact with water molecules. This effect is a significant factor in the self-assembly of amphiphilic this compound derivatives. nih.gov

The interplay of these non-covalent forces allows for fine-tuning of the self-assembly process, leading to a diverse range of supramolecular architectures. mdpi.com

Metal-Coordination Driven Self-Assembly

Metal coordination provides a powerful and versatile tool for directing the self-assembly of this compound. nih.gov By incorporating a metal ion into the porphyrin core, coordination bonds can be formed with external ligands, leading to the construction of discrete multi-porphyrin arrays or extended polymeric structures. nih.govmdpi.com

The geometry of the resulting assembly is dictated by the coordination preferences of the central metal ion. nih.gov For instance, octahedrally coordinating metal ions can be used with pyridinic ligands to template the formation of crystalline metalated porphyrin covalent organic frameworks (COFs). acs.org This approach, termed the "assembler" method, prevents autopolymerization and facilitates the formation of highly ordered materials. acs.org

Furthermore, the combination of metal coordination with other non-covalent interactions, such as π-π stacking and hydrogen bonding, can lead to the formation of more robust and complex hierarchical structures. nih.gov This synergistic approach allows for the creation of materials with precisely controlled architectures and functionalities. nih.gov

Formation of Ordered Porphyrin Aggregates and Polymers

The self-assembly of this compound can lead to the formation of various ordered aggregates and polymers, each with distinct spectroscopic and electronic properties. The nature of these assemblies is highly dependent on the molecular design of the this compound building blocks and the conditions under which assembly occurs.

J- and H-Aggregate Formation and Spectroscopic Signatures

This compound molecules can self-assemble into two primary types of aggregates, J- and H-aggregates, which are distinguished by the relative orientation of the transition dipole moments of the constituent monomers.

J-aggregates: In J-aggregates, the porphyrin molecules are arranged in a head-to-tail fashion, resulting in a red-shift of the Soret band in the absorption spectrum. nih.govnih.gov This type of aggregation is often associated with enhanced charge transport and photocatalytic activity due to strong electronic coupling between the porphyrin units. nih.govmdpi.com

H-aggregates: In H-aggregates, the porphyrin molecules are arranged in a face-to-face orientation, leading to a blue-shift of the Soret band. frontiersin.orgnih.gov

The formation of either J- or H-aggregates can be controlled by factors such as solvent polarity, pH, and the nature of the substituents on the porphyrin macrocycle. frontiersin.orgnih.gov For example, the aggregation of L-glutamide-functionalized porphyrins can be modulated from H- to J-aggregation by varying the solvent, concentration, and temperature. frontiersin.org The distinct spectroscopic signatures of these aggregates provide a valuable tool for characterizing the self-assembly process. mdpi.com

| Aggregate Type | Molecular Arrangement | Soret Band Shift |

| J-aggregate | Head-to-tail | Red-shift |

| H-aggregate | Face-to-face | Blue-shift |

One-Dimensional and Two-Dimensional Porphyrin Assemblies

Through careful molecular design, this compound can be directed to self-assemble into well-defined one-dimensional (1D) and two-dimensional (2D) structures.

One-Dimensional Assemblies: 1D assemblies, such as nanofibers, nanorods, and nanotubes, can be formed through various non-covalent interactions. For example, the co-assembly of porphyrins bearing amide moieties with fullerene C60 can result in the formation of one-dimensional fibrous structures. frontiersin.org Similarly, porphyrin-C60 dyads can self-assemble into nanofibers. tandfonline.com These 1D structures are of interest for applications in molecular electronics and as templates for the creation of other nanomaterials. nih.gov

Two-Dimensional Assemblies: 2D assemblies, such as nanosheets and thin films, can be created by promoting intermolecular interactions in a planar fashion. nih.gov For instance, asymmetric porphyrins with both carboxylic acid and pyridine groups can self-assemble into 2D sheet-like structures in cyclohexane. frontiersin.org These 2D materials have potential applications in sensing, catalysis, and as components in electronic devices. nih.gov The formation of 2D square grid arrays can be achieved through hydrogen bonding between carboxylic acid groups on adjacent porphyrin units. nih.gov

Hierarchical Supramolecular Structures

Hierarchical self-assembly involves the organization of molecules into structures at multiple length scales, where the local organization differs from the global structure. nih.gov this compound is an excellent building block for the construction of such complex architectures due to its rigid framework and the possibility of incorporating various functional groups. mdpi.com

An example of hierarchical assembly is the formation of a tetrameric square architecture that further organizes into a more complex structure in the solid state. nih.gov These hierarchical structures can exhibit emergent properties that are not present in the individual components or simpler assemblies. The development of strategies to create hierarchically organized porphyrinic materials is an active area of research, with potential applications in light-harvesting systems and other functional photonic devices. nih.gov The combination of different intermolecular interactions, such as metal coordination, hydrogen bonding, and π-stacking, is crucial for the formation of robust and diverse hierarchical structures. nih.gov

Host-Guest Chemistry and Molecular Recognition

The host-guest chemistry and molecular recognition capabilities of this compound, known as Heme c when incorporated into proteins, are fundamentally expressed through the behavior of c-type cytochromes, most notably cytochrome c. In this context, the cytochrome c protein acts as the host, utilizing the embedded Heme c as the active site for recognizing and binding to various molecular guests. This recognition is critical for its primary biological function: shuttling electrons between large protein complexes in the mitochondrial respiratory chain. nih.govwikipedia.org The interactions are transient, allowing for rapid association and dissociation, which is essential for efficient electron transport. portlandpress.compnas.org

The molecular recognition between the cytochrome c host and its physiological guest proteins is a sophisticated process governed by a combination of long-range and short-range non-covalent forces. The asymmetric distribution of charged amino acids on the surface of cytochrome c creates a significant molecular dipole moment, which is a conserved evolutionary feature that helps to electrostatically orient the protein as it approaches its binding partners. wikipedia.orgoup.com

Interaction with Physiological Partners

The primary "guests" for the cytochrome c host are its redox partners: the cytochrome bc₁ complex (Complex III) and cytochrome c oxidase (Complex IV). nih.govpnas.orgnih.gov The formation of these transient electron transfer complexes is a classic example of protein-protein recognition.

Electrostatic Guidance: The initial interaction is largely guided by long-range electrostatic steering. oup.comnih.gov Cytochrome c possesses a domain of positively charged lysine residues that form a complementary interaction with negatively charged patches on the surfaces of its reductase and oxidase partners. nih.govnih.gov Studies involving chemical modification and site-directed mutagenesis have identified a number of these lysine residues as being crucial for the recognition and binding process. nih.govnih.gov

Binding Site and Intermolecular Forces: Once the initial encounter complex is formed, short-range interactions stabilize the specific orientation required for electron transfer. The binding interface is typically small and compact, involving a combination of forces. portlandpress.compnas.org While electrostatic interactions, such as salt bridges and hydrogen bonds, are significant, nonpolar or hydrophobic interactions also play a crucial role in the stability of the final complex. nih.govesrf.froup.com The Heme c group is positioned at the center of this interface, with its solvent-exposed edge in close proximity to the heme group of its partner, facilitating rapid, direct heme-to-heme electron transfer. pnas.orgesrf.fr

Research on the yeast cytochrome c-cytochrome bc₁ complex has revealed that the interface is stabilized by hydrophobic interactions surrounding the heme crevices, a central cation-π interaction, and is surrounded by complementary charged residues. portlandpress.comesrf.fr Similarly, the interaction with cytochrome c oxidase is stabilized by a few key electrostatic interactions within a small contact surface, but uniquely features multiple layers of water molecules at the interface, leading to a "soft and specific" interaction that facilitates rapid turnover. embopress.orgembopress.orgnih.gov

The table below summarizes key research findings on the residues and forces involved in the molecular recognition between cytochrome c and its primary physiological partners.

| Host | Guest/Partner | Key Interacting Residues on Cytochrome c | Dominant Intermolecular Forces | Key Findings |

| Cytochrome c | Cytochrome bc₁ Complex (Cytochrome c₁) | Lys-8, Lys-13, Lys-27, Lys-72, Lys-86, Lys-87, Gln-16 nih.gov | Electrostatic (salt bridges, H-bonds), Hydrophobic interactions, Cation-π interaction nih.govportlandpress.comesrf.fr | Binding is highly dependent on ionic strength. The complex is stabilized by a small, non-polar contact site surrounded by complementary charges. nih.govportlandpress.com |

| Cytochrome c | Cytochrome c Oxidase | Lysine residues near the heme edge (e.g., at positions 28 and 65 have shown effects on activity when modified) psu.eduresearchgate.net | Electrostatic interactions, Interfacial water molecules embopress.orgembopress.org | A novel "soft and specific" interaction with significant hydration at the interface allows for rapid association/dissociation. embopress.orgnih.gov |

Recognition by Artificial Hosts and Other Systems

Beyond its natural partners, cytochrome c (as a "guest") can be recognized by synthetic "host" molecules. This demonstrates a different facet of its molecular recognition properties, where the protein surface itself is the target. Macrocyclic compounds like calixarenes and hemicarcerands, which possess cavities and charged functionalities, have been designed to bind to cytochrome c. rsc.orgaip.orgacs.org These artificial hosts typically recognize and bind to the protonated amino groups of lysine residues on the protein's surface. rsc.org For instance, water-soluble octacarboxyhemicarcerands can encapsulate a redox-active molecule and, through electrostatic association with the positively charged cytochrome c, deliver its payload to the heme active site. acs.orgnih.gov

In a different biological context, unfolded cytochrome c can be recognized as a guest by the proteasome, a large protein complex that acts as a host. In this host-guest interaction, the unfolded protein is sequestered within the central chamber of the proteasome for degradation. nih.gov

Computational and Theoretical Investigations of Porphyrin Systems

Quantum Chemical Methods for Electronic Structure Calculation (DFT, TD-DFT)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum chemical tools for investigating the electronic structure of complex molecules like heme c. These methods provide valuable insights into the distribution of electrons within the molecule, which governs its chemical and physical properties.

DFT calculations have been employed to understand the ground-state electronic structure of heme c, including the nature of the iron center and its interaction with the porphyrin ring and axial ligands. acs.orgacs.org Studies have shown that the covalent attachment of the porphyrin to the protein in cytochrome c induces a nonplanar "ruffling" of the heme macrocycle. acs.orgacs.org DFT calculations have demonstrated that this ruffling has a significant impact on the electronic structure, influencing the energies of the frontier molecular orbitals and, consequently, the redox potential of the heme iron. acs.orgacs.org

TD-DFT is particularly useful for studying the excited states of molecules and predicting their absorption spectra. frontiersin.orgneuroquantology.com For heme c, TD-DFT calculations can help to interpret the characteristic Soret and Q-bands observed in its UV-Vis spectrum. These calculations can reveal the nature of the electronic transitions responsible for these bands, which are typically π-π* transitions within the porphyrin ring. frontiersin.orgacs.org By analyzing the contributions of different orbitals to these transitions, researchers can gain a deeper understanding of how the electronic structure of heme c is modulated by its protein environment.

| Computational Method | Investigated Property | Key Findings | References |

|---|---|---|---|

| DFT | Ground-state electronic structure | Heme ruffling due to covalent attachment alters frontier orbital energies. | acs.orgacs.org |

| DFT | Influence of axial ligands | The nature of the axial ligands significantly modulates the electronic properties of the iron center. | acs.org |

| TD-DFT | Electronic absorption spectra | Provides assignments for the Soret and Q-bands as π-π* transitions. | frontiersin.orgacs.org |

| DFT/TD-DFT | Redox potential | Heme ruffling and the protein environment "fine-tune" the redox potential. | acs.orgwikipedia.org |

Molecular Dynamics and Simulation of Porphyrin Interactions and Dynamics

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules and their interactions. For heme c, which is embedded within a protein matrix, MD simulations provide a dynamic picture of how the protein environment influences the structure and function of the heme.

MD simulations of cytochrome c have revealed the flexibility of the protein and the dynamics of the heme c cofactor. acs.orgnih.gov These simulations can track the movements of individual atoms over time, providing insights into conformational changes that are crucial for the protein's biological activity. For instance, MD studies have been used to investigate the structural stability of different cytochrome c variants and how mutations can affect the dynamics of the heme and its surrounding loops. nih.govbiorxiv.org

Furthermore, MD simulations can be used to study the interactions of heme c with other molecules, such as water, ions, and redox partners. acs.org By simulating the system in a realistic solvent environment, researchers can understand how these interactions modulate the properties of the heme. For example, simulations can reveal the hydrogen-bonding network around the heme propionate groups, which is known to influence the redox potential. acs.org Ab initio molecular dynamics (AIMD), which combines MD with quantum mechanical calculations for the forces, has also been used to study the heme c active site in both its reduced and oxidized states, providing a more accurate description of the electronic and structural dynamics. acs.org

| Simulation Focus | Key Insights | References |

|---|---|---|

| Protein-heme dynamics | Reveals the flexibility of the protein scaffold and its influence on heme c conformation. | acs.orgnih.gov |

| Effects of mutations | Demonstrates how amino acid changes can alter the structural dynamics and stability of cytochrome c. | nih.govbiorxiv.org |

| Solvent interactions | Elucidates the role of the surrounding water molecules and ions in modulating heme c properties. | acs.org |

| Redox state dynamics | AIMD simulations provide detailed information on the structural and electronic changes upon oxidation and reduction. | acs.org |

Prediction and Analysis of Optoelectronic Properties (e.g., HOMO-LUMO Gaps)

The optoelectronic properties of heme c, such as its ability to absorb light and participate in electron transfer, are directly related to its electronic structure, particularly the energies of its frontier molecular orbitals: the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key parameter that influences the molecule's electronic and optical behavior.

Theoretical calculations, primarily using DFT, are instrumental in predicting the HOMO-LUMO gap of heme c. nih.govneuroquantology.com These calculations have shown that the HOMO-LUMO gap can be "tuned" by various factors, including the substituents on the porphyrin ring, the central metal ion, and the axial ligands. nih.govrsc.org For heme c, the covalent attachment to the protein and the resulting structural distortions play a significant role in determining the energies of the HOMO and LUMO and thus the size of the gap. acs.org

A smaller HOMO-LUMO gap generally indicates that the molecule can be more easily excited, which is relevant for its light-absorbing properties. nih.gov Furthermore, the energies of the HOMO and LUMO are directly related to the redox potential of the molecule. The HOMO energy is associated with the ease of oxidation (electron removal), while the LUMO energy is related to the ease of reduction (electron addition). Therefore, accurate calculation of these orbital energies is crucial for understanding the electron transfer capabilities of heme c in biological systems. acs.orgwikipedia.org

| Property | Computational Approach | Significance | References |

|---|---|---|---|

| HOMO-LUMO Gap | DFT | Influences light absorption and electronic excitability. | nih.govneuroquantology.com |

| Frontier Orbital Energies | DFT | Determine the redox potential and electron transfer properties. | acs.orgwikipedia.org |

| Influence of Structure | DFT | Covalent linkages and heme ruffling modulate the HOMO-LUMO gap. | acs.org |

Theoretical Insights into Reactivity, Aromaticity, and Stability

Reactivity: Theoretical studies have shed light on the reactivity of heme c, particularly in the context of its function in enzymes. For example, DFT calculations have been used to investigate the mechanism of C-H bond activation by iron-oxo porphyrin complexes, which are models for the reactive intermediates in cytochrome P450 enzymes. bohrium.comresearchgate.net These studies can map out the reaction pathways and identify the key electronic factors that govern the reactivity of the heme center. The covalent attachment in heme c is also thought to influence its reactivity by modulating the electronic properties of the iron and the porphyrin ring. acs.orgnih.gov

Aromaticity: The porphyrin macrocycle is an aromatic system, and this aromaticity is crucial for its stability and electronic properties. frontiersin.orgpeeksgroup.com Theoretical methods can be used to quantify the degree of aromaticity, for instance, by calculating nucleus-independent chemical shifts (NICS). frontiersin.orgacs.org These calculations can assess how the aromatic character of the heme c macrocycle is affected by factors such as the central metal ion, axial ligation, and the nonplanar distortions induced by the protein environment. frontiersin.orgpeeksgroup.com

Stability: The stability of heme c is intrinsically linked to its covalent attachment to the protein. aip.org Theoretical studies can explore the energetic contributions to this stability. For example, calculations can be used to compare the stability of heme c in its protein environment to that of a non-covalently bound heme b. aip.org Furthermore, computational methods can be employed to investigate the thermal stability of cytochrome c and the role of the heme in maintaining the protein's folded structure. aip.org These studies have shown that the heme group significantly enhances the thermal stability of the protein. aip.org

| Property | Theoretical Approach | Key Insights | References |

|---|---|---|---|

| Reactivity | DFT | Elucidates reaction mechanisms, such as C-H activation. | bohrium.comresearchgate.net |

| Aromaticity | NICS calculations | Quantifies the aromatic character of the porphyrin ring and its modulation by the environment. | frontiersin.orgpeeksgroup.com |

| Stability | Thermodynamic calculations | Highlights the role of covalent attachment in enhancing the thermal stability of cytochrome c. | aip.org |

Advanced Functional Materials Applications of Porphyrin Derivatives Non Clinical

Porphyrin-Based Materials for Energy Conversion and Storage

Porphyrin derivatives, in general, are recognized for their ability to absorb light efficiently and facilitate charge separation, making them attractive candidates for energy conversion and storage technologies. global-sci.comaip.orgpdx.edu Their structural flexibility allows for modifications to tune electronic properties and form complexes with various metal ions, which is crucial for optimizing performance in these systems. wikipedia.orgglobal-sci.com However, specific studies or detailed findings on Porphyrin c for these applications are not extensively documented.

Photovoltaic Devices and Solar Cells